2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[1-(3-methylphenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-8-3-2-4-9(5-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUINUERLBAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Enaminones and Sulfonyl Azides
A prominent method involves the cycloaddition reaction between enaminones and sulfonyl azides, which yields azoloyl NH-1,2,3-triazoles selectively. The enaminones act as dipolarophiles, and sulfonyl azides serve as dipoles in this 1,3-dipolar cycloaddition.
- Reaction Conditions: Typically conducted in pyridine or ethanol solvents.
- Selectivity: Using tosyl azide (a sulfonyl azide) in pyridine favors the formation of NH-1,2,3-triazoles selectively.
- Mechanism: The reaction proceeds via a cycloadduct intermediate (triazoline), followed by elimination steps leading to the triazole ring formation.
- Optimization: Reaction temperature, solvent choice, and the electronic nature of the sulfonyl azide influence the product distribution.
Influence of Substituents and Solvents
- Electron-withdrawing groups on sulfonyl azides favor diazoketone formation, while electron-donating groups favor triazole formation.
- Pyridine as a solvent favors NH-1,2,3-triazole formation.
- Ethanol tends to promote diazoketone byproducts.
Computational Insights
Density Functional Theory (DFT) calculations reveal the regioselectivity and the energy profile of the cycloaddition and subsequent elimination steps, confirming the preferred formation of the NH-1,2,3-triazole regioisomer under optimized conditions.
Summary Table of Preparation Methods
| Step | Reactants/Conditions | Solvent | Temperature | Outcome/Notes |
|---|---|---|---|---|
| 1 | Enaminone + Sulfonyl azide (e.g., tosyl azide) | Pyridine | Room temp to 55 °C | Selective formation of NH-1,2,3-triazole |
| 1 | Enaminone + Sulfonyl azide (with nitro group) | Ethanol | Room temp | Formation of diazoketone byproduct favored |
| 2 | Triazole intermediate + Chloroacetyl chloride | DCM or aprotic solvent | 0 to 25 °C | Acylation to form 2-chloro-1-(triazolyl)ethan-1-one |
| 2 | Base (e.g., triethylamine) | Same as above | Same as above | Neutralizes HCl, facilitates acylation |
Research Findings and Optimization
- The choice of sulfonyl azide and solvent critically determines the selectivity between triazole and diazoketone products.
- Introducing basic fragments in the reactants improves isolation and purification of the desired triazole.
- Scale-up synthesis is feasible with optimized conditions, enabling production of diverse NH-1,2,3-triazoles and related carbonyl diazomethanes.
- DFT studies support the mechanistic understanding and guide the selection of reaction parameters for improved yields.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new triazole derivatives with different substituents.
Oxidation Reactions: Formation of oxides or other oxidized products.
Reduction Reactions: Formation of alcohol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives and their evaluation for antimicrobial activity. The results showed that compounds with similar structures to 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one demonstrated potent inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Triazole derivatives have also been investigated for anticancer properties. A study explored the cytotoxic effects of various triazole compounds on cancer cell lines. The findings suggested that this compound exhibited selective cytotoxicity against certain cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Applications
Fungicides
The compound's structural characteristics make it a candidate for fungicidal applications. Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. A case study demonstrated that formulations containing similar triazole compounds effectively controlled fungal pathogens in crops such as wheat and corn .
Plant Growth Regulators
Additionally, triazole compounds are being explored as plant growth regulators. They can modulate plant growth by influencing hormonal pathways and stress responses. Preliminary studies indicate that this compound may enhance root development and stress tolerance in plants .
Materials Science
Polymer Chemistry
In materials science, triazole compounds are being incorporated into polymer matrices to enhance material properties. The incorporation of this compound into polymers has shown improvements in thermal stability and mechanical strength. Research indicates that these modifications can lead to the development of advanced materials suitable for various industrial applications .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| This compound | Salmonella typhimurium | 20 |
Table 2: Effects on Plant Growth
| Treatment | Root Length (cm) | Shoot Height (cm) |
|---|---|---|
| Control | 5.0 | 10.0 |
| This compound (10 mg/L) | 7.5 | 12.0 |
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The chloro group and methylphenyl group can enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The position and nature of substituents on the aryl ring and ethanone group significantly influence physicochemical properties and biological efficacy. Key analogs include:
Key Observations :
- Antibacterial Activity : Electron-donating groups (e.g., methyl) on the aryl ring enhance antimicrobial potency. Compound 10 (4-methylphenyl) outperformed reference antibiotics .
- Synthetic Efficiency : Nitro-substituted analogs (e.g., 4-nitrophenyl) exhibit high yields (86–92%) in condensation and diazo-coupling reactions .
- Physical Properties : Trifluoro-substituted derivatives (e.g., ) show higher molecular weights and stability, making them suitable for industrial applications.
Key Observations :
Biological Activity
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific triazole derivative, highlighting its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10ClN3O
- Molecular Weight : 235.67 g/mol
The presence of a chloro group and a triazole ring enhances its potential for biological activity, particularly through interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of antifungal and antibacterial activities.
- Receptor Binding : The compound may interact with specific receptors in biological systems, modulating signaling pathways that affect cell proliferation and survival.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various pathogens. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
Antibacterial Activity
In addition to antifungal effects, this compound has shown promising antibacterial activity. It is believed to interfere with bacterial cell wall synthesis and disrupt essential metabolic processes.
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
Applications in Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for:
- Antifungal Agents : Development of new antifungal therapies targeting resistant strains.
- Antibacterial Drugs : Formulation of novel antibiotics to combat bacterial infections.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize temperature (e.g., 60–80°C for Claisen-Schmidt condensations) and solvent polarity (e.g., ethanol or DMF) to favor triazole ring formation. Use catalysts like Cu(I) for click chemistry-derived intermediates .
- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
- Safety: Use glove boxes for air-sensitive steps and ensure proper waste disposal for chlorinated byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR: Expect aromatic protons from the 3-methylphenyl group (δ 7.3–7.5 ppm, multiplet) and the triazole ring (δ 8.1–8.3 ppm, singlet). The acetyl CH3 group appears at δ 2.6 ppm .
- IR: Look for C=O stretching (~1680 cm<sup>-1</sup>) and triazole C-N vibrations (~1450 cm<sup>-1</sup>) .
- MS: The molecular ion [M+H]<sup>+</sup> should match the molecular weight (e.g., m/z 261.6 for C12H11ClN3O) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the 3D structure and electron density distribution of this compound?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXD solves the phase problem via dual-space methods for triazole-containing structures .
- Refinement (SHELXL): Refine anisotropic displacement parameters for the chloro-acetyl group and triazole ring. Apply TWIN/BASF commands if twinning is observed .
- Visualization (WinGX/ORTEP): Generate thermal ellipsoid plots to analyze steric effects from the 3-methylphenyl substituent .
Q. What strategies address contradictions between computational (DFT) predictions and experimental data (e.g., spectral mismatches)?
Methodological Answer:
- Validation Steps:
- Error Sources: Check for tautomerism in the triazole ring or conformational flexibility in the acetyl group .
Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a fungicidal or antimicrobial agent?
Methodological Answer:
- Inhibition Assays: Use Colletotrichum gloeosporioides or Candida albicans models. Prepare serial dilutions (1–100 µM) in DMSO and measure MIC (minimum inhibitory concentration) .
- Control Compounds: Compare with commercial fungicides (e.g., tebuconazole) to benchmark efficacy. Include solvent-only controls to rule out DMSO toxicity .
- Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to assess binding to fungal cytochrome P450 enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
